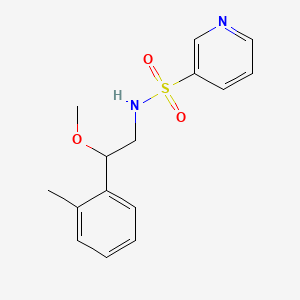

N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

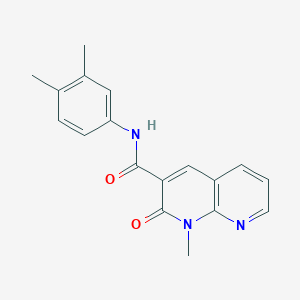

“N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide” is a chemical compound. It is a substituted pyridine, which is an important structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Applications De Recherche Scientifique

Electrochemical Studies and Methoxylation

T. Golub and J. Becker (2015) explored the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups. Their research, conducted using cyclic voltammetry, sheds light on the electrochemical behavior of similar sulfonamide compounds, indicating potential pathways for modifying sulfonamide derivatives through electrochemical means (Golub & Becker, 2015).

Antitumor Sulfonamides

T. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for their antitumor properties. This research highlights the therapeutic potential of sulfonamide compounds, including those structurally related to "N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide," in cancer treatment through cell cycle inhibition (Owa et al., 2002).

Herbicidal Activity

M. Moran's (2003) study on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with methoxy groups, provides an example of the agricultural applications of sulfonamides. These compounds exhibited significant herbicidal activity, suggesting a potential avenue for the development of new herbicides (Moran, 2003).

Chemical Synthesis and Molecular Interactions

Research by A. Khalifa et al. (2022) on the reduction of substituted benzo-fused cyclic sulfonamides offers insights into the chemical properties and reactivity of sulfonamide derivatives. Their work adds to the understanding of how sulfonamide groups interact in various chemical environments, potentially guiding the synthesis of new compounds (Khalifa et al., 2022).

Medicinal Chemistry and Drug Discovery

The synthesis and evaluation of sulfonamide chemical delivery systems by M. Brewster et al. (1991) demonstrate the utility of sulfonamide derivatives in enhancing drug delivery mechanisms. This research suggests the versatility of sulfonamide compounds in medicinal chemistry and their potential for developing novel therapeutic agents (Brewster et al., 1991).

Propriétés

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-12-6-3-4-8-14(12)15(20-2)11-17-21(18,19)13-7-5-9-16-10-13/h3-10,15,17H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQLMQDOESAGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-3-yl]acetate](/img/structure/B2372444.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2372446.png)

![4-[1-(1-Methylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2372458.png)

![3-(4-Ethylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2372459.png)

![3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2372461.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2372465.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea](/img/structure/B2372467.png)